molecular formula C10H12ClNO B14059771 1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one

1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one

Cat. No.: B14059771
M. Wt: 197.66 g/mol
InChI Key: KXSIYNQNAMOXDF-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of an amino group, a chloromethyl group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-aminoacetophenone with formaldehyde and hydrochloric acid to introduce the chloromethyl group . The reaction conditions usually require a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. The product is then purified through crystallization or distillation techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one is unique due to the presence of both an amino group and a chloromethyl group on the phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-[4-amino-3-(chloromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12ClNO/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6,12H2,1H3

InChI Key

KXSIYNQNAMOXDF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N)CCl

Origin of Product

United States

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